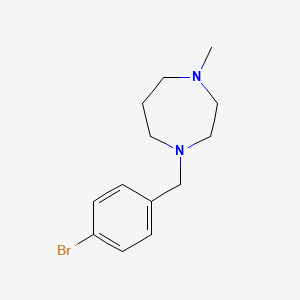

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

Descripción general

Descripción

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is an organic compound belonging to the class of diazepanes It features a bromophenyl group attached to a diazepane ring, which is a seven-membered ring containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine typically involves the reaction of 4-bromobenzyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity .

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form dehalogenated products.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substitution reactions yield various substituted derivatives.

- Oxidation reactions produce sulfoxides or sulfones.

- Reduction reactions result in dehalogenated compounds .

Aplicaciones Científicas De Investigación

Pharmacological Properties

1. Anticonvulsant Activity

Diazepines, including derivatives like 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, are widely recognized for their anticonvulsant properties. Research indicates that compounds within this class can effectively reduce seizure activity by modulating GABA_A receptor activity, leading to increased inhibitory neurotransmission in the central nervous system .

2. Anxiolytic Effects

The anxiolytic potential of benzodiazepines is well-documented. Studies have shown that this compound may exhibit similar effects by enhancing GABAergic transmission, thus providing therapeutic benefits for anxiety disorders .

3. Sedative and Hypnotic Properties

This compound may also serve as a sedative or hypnotic agent. Its ability to induce sleep and reduce anxiety makes it a candidate for treating insomnia and other sleep disorders .

Synthetic Methodologies

The synthesis of this compound typically involves various chemical strategies aimed at optimizing yield and purity. Recent advancements in synthetic methodologies have focused on:

- Catalytic Approaches : Utilizing heteropolyacids as catalysts has shown to enhance reaction efficiency and yield for diazepine derivatives .

- Hybrid Synthesis Techniques : Combining traditional methods with modern techniques such as microwave-assisted synthesis can significantly reduce reaction times while improving yields .

Case Study 1: Antibacterial Activity

A study investigating the antibacterial properties of diazepine derivatives found that this compound demonstrated notable activity against various bacterial strains. The compound's efficacy was evaluated using standard disk diffusion methods, revealing significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus .

Case Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of diazepines has provided insights into how modifications to the molecular structure influence biological activity. For instance, substituting different groups on the diazepine ring has been shown to enhance its pharmacological profile, making it suitable for further development as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding with biological macromolecules, while the diazepane ring can interact with various receptors and enzymes. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparación Con Compuestos Similares

- 1-[(4-Chlorophenyl)methyl]-4-methyl-1,4-diazepane

- 1-[(4-Fluorophenyl)methyl]-4-methyl-1,4-diazepane

- 1-[(4-Iodophenyl)methyl]-4-methyl-1,4-diazepane

Uniqueness: 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .

Actividad Biológica

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, a member of the diazepine family, is recognized for its potential biological activities. Diazepines, particularly those with varied substituents, have shown a wide range of pharmacological effects, including anxiolytic, anticonvulsant, and sedative properties. This article explores the biological activity of this specific compound, drawing from various research findings and case studies.

- Molecular Formula : C₁₃H₁₉BrN₂

- Molecular Weight : 283.21 g/mol

- CAS Number : 280560-78-3

Biological Activity Overview

The biological activities of diazepine derivatives are largely attributed to their interactions with various neurotransmitter receptors and cellular pathways. The following sections detail the specific activities related to this compound.

-

CNS Activity :

- Diazepines typically modulate GABA_A receptors, enhancing inhibitory neurotransmission. This mechanism underlies their use in treating anxiety and seizure disorders. The presence of a bromobenzyl group may influence receptor binding affinity or selectivity, potentially enhancing anxiolytic effects .

-

Anti-Cancer Properties :

- Recent studies have highlighted the potential of benzodiazepine derivatives in cancer therapy. For instance, compounds that antagonize NOD1 and NOD2 signaling pathways have shown promise in sensitizing cancer cells to chemotherapy agents like paclitaxel. Although specific data on this compound is limited, its structural similarity to other active compounds suggests potential anti-cancer activity .

- Inflammatory Response Modulation :

Study 1: CNS Effects

A study evaluating the effects of various benzodiazepines on GABA_A receptor modulation found that structural modifications significantly impacted their efficacy. While specific data on this compound were not available, the findings suggest that similar compounds can effectively enhance GABAergic activity .

Study 2: Anti-Cancer Activity

In a study focusing on dual NOD1/NOD2 antagonists, a related benzodiazepine derivative was shown to inhibit tumor growth by modulating inflammatory responses. The potential for this compound to exhibit similar effects warrants further investigation .

Structure-Activity Relationship (SAR)

The structure of this compound suggests several points for modification that could enhance its biological activity:

- Bromobenzyl Group : May enhance lipophilicity and receptor binding.

- Methyl Group : Could influence conformational flexibility and receptor interaction.

| Substituent | Effect on Activity |

|---|---|

| Bromobenzyl | Increased receptor affinity |

| Methyl | Affects conformational dynamics |

Propiedades

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2/c1-15-7-2-8-16(10-9-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUWRVLHCKJAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354085 | |

| Record name | 1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280560-78-3 | |

| Record name | 1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.